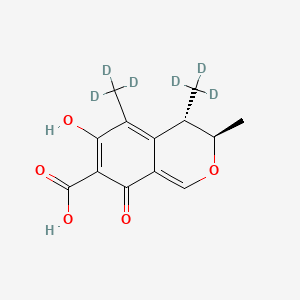
Citrinin-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citrinin-d6 is a deuterated analog of citrinin, a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. Citrinin is known for its nephrotoxic effects and is commonly found in stored grains and other plant products. The deuterated form, this compound, is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of citrinin-d6 typically involves the incorporation of deuterium atoms into the citrinin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in citrinin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the citrinin molecule.
Industrial Production Methods: Industrial production of this compound is not as common as its laboratory synthesis due to its specialized use in research. the general approach involves:
Fermentation: Culturing deuterium-labeled Penicillium or Aspergillus species in a deuterated medium to produce this compound.
Purification: The produced this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反应分析
Types of Reactions: Citrinin-d6, like citrinin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Specific conditions can lead to substitution reactions where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Fenton’s reagent, and UV irradiation are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Reduction Products: Dihydro-citrinin-d6 and other reduced forms.
Substitution Products: Halogenated this compound derivatives.
科学研究应用
Citrinin-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying citrinin in various samples.
Toxicological Studies: Helps in studying the metabolism and toxicokinetics of citrinin in biological systems.
Analytical Chemistry: Used in developing and validating analytical methods for detecting citrinin in food and environmental samples.
Biological Research: Assists in understanding the biological effects and mechanisms of citrinin toxicity.
作用机制
Citrinin-d6, like citrinin, exerts its effects primarily through its interaction with cellular components. The mechanism involves:
Mitochondrial Dysfunction: Citrinin inhibits enzymes in the mitochondrial respiratory chain, leading to reduced ATP production and increased oxidative stress.
Enzyme Inhibition: Inhibits enzymes such as malate dehydrogenase and glutamate dehydrogenase, disrupting cellular metabolism.
Oxidative Stress: Induces the production of reactive oxygen species, causing oxidative damage to cellular components.
相似化合物的比较
Citrinin-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Citrinin: The non-deuterated form, known for its nephrotoxic effects.
Ochratoxin A: Another mycotoxin with similar nephrotoxic properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, known for its genotoxic effects.
This compound stands out due to its specific use in analytical and toxicological research, providing a stable and reliable standard for various studies.
属性
分子式 |
C13H14O5 |
|---|---|
分子量 |
256.28 g/mol |
IUPAC 名称 |
(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |
InChI 键 |
CBGDIJWINPWWJW-LTNSUXMLSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |
规范 SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





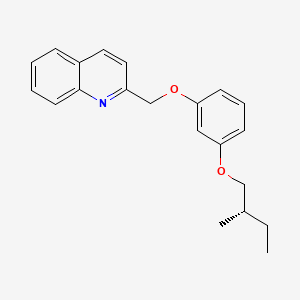
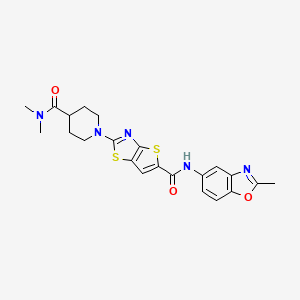
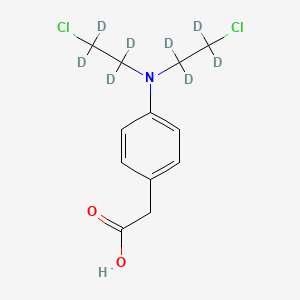

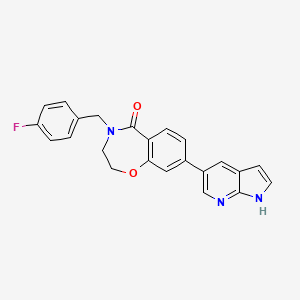
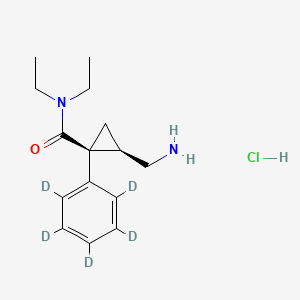

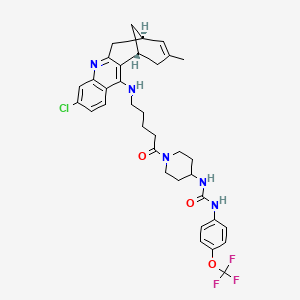
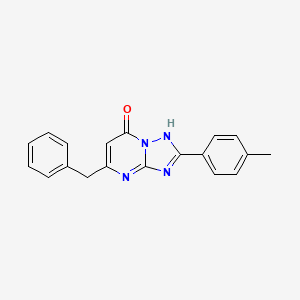
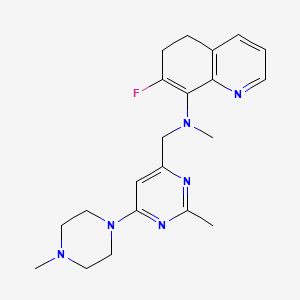
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
